molecular formula C6H4ClNO2S B6165616 2-chloro-3-nitrobenzene-1-thiol CAS No. 1824577-52-7

2-chloro-3-nitrobenzene-1-thiol

Cat. No.: B6165616
CAS No.: 1824577-52-7
M. Wt: 189.6
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-nitrobenzene-1-thiol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of chlorobenzene to introduce the nitro group, followed by thiolation to introduce the thiol group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and thiourea or hydrogen sulfide for thiolation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-nitrobenzene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in a polar solvent.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Hydrogen peroxide or potassium permanganate in an aqueous medium.

Major Products

    Nucleophilic Substitution: Products include substituted amines or ethers.

    Reduction: The major product is 2-chloro-3-aminobenzene-1-thiol.

    Oxidation: Products include disulfides or sulfonic acids.

Mechanism of Action

The mechanism of action of 2-chloro-3-nitrobenzene-1-thiol involves its reactive functional groups. The thiol group can form covalent bonds with biological molecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can affect various molecular targets and pathways, including enzyme activity and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-nitrobenzene-1-thiol
  • 2-chloro-3-nitrobenzene-1-amine
  • 2-chloro-3-nitrobenzene-1-methanol

Uniqueness

2-chloro-3-nitrobenzene-1-thiol is unique due to the presence of both a thiol and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and potential for diverse applications compared to similar compounds .

Properties

CAS No.

1824577-52-7

Molecular Formula

C6H4ClNO2S

Molecular Weight

189.6

Purity

95

Origin of Product

United States

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